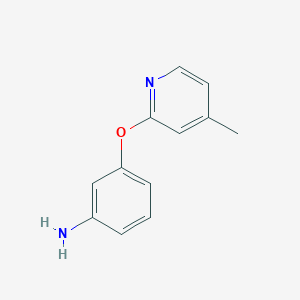
(4-Amino-5-methylthiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-5-methylthiophen-3-yl)methanol is a heterocyclic compound containing a thiophene ring substituted with an amino group, a methyl group, and a hydroxymethyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (4-Amino-5-methylthiophen-3-yl)methanol, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction is particularly favored for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-methylthiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Amino-5-methylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Mechanism of Action
The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
(4-Amino-5-methylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(4-amino-5-methylthiophen-3-yl)methanol |
InChI |
InChI=1S/C6H9NOS/c1-4-6(7)5(2-8)3-9-4/h3,8H,2,7H2,1H3 |
InChI Key |
QDZQZWAZIVNFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Cyanomethyl)phenyl]propionic acid](/img/structure/B8528858.png)
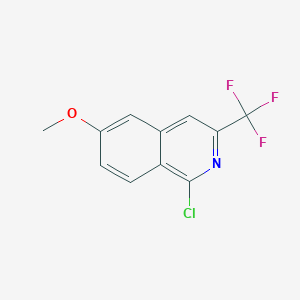
![1-Ethyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B8528874.png)
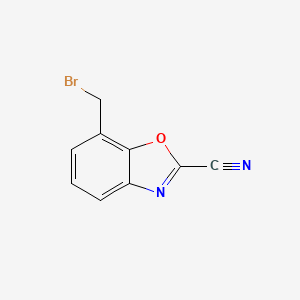
![7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8528877.png)

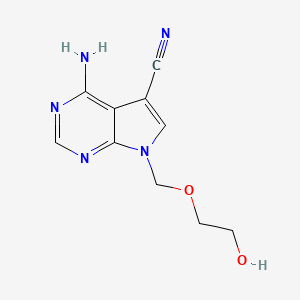

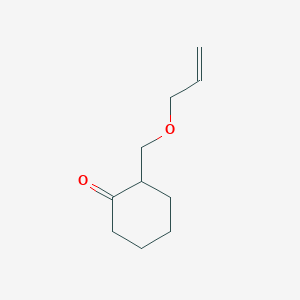
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8528922.png)
![6-(m-Acetamidophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8528926.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine, 1-oxide](/img/structure/B8528927.png)
